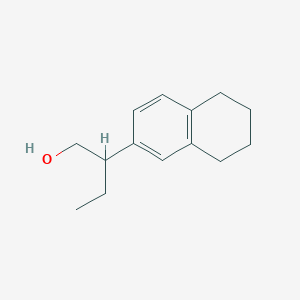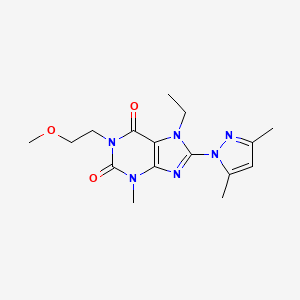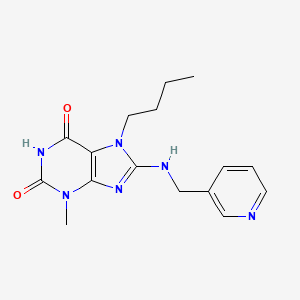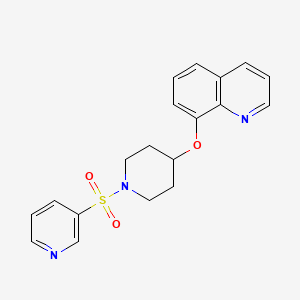
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a derivative of naphthalene, featuring a butanol group attached to a tetrahydronaphthalenyl moiety
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors, altering their function and leading to downstream effects .
Biochemical Pathways
Its structural similarity to other tetrahydronaphthalene derivatives suggests it may influence pathways related to these compounds .
Result of Action
It’s likely that the compound’s effects would depend on the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to a Grignard reaction with butylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent Grignard reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one or 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid.
Reduction: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane.
Substitution: Formation of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butyl halides or amines.
科学研究应用
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butyl chain.
5,6,7,8-Tetrahydro-2-naphthol: Lacks the butyl chain, featuring only the tetrahydronaphthalenyl moiety with a hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structural configuration, which combines the properties of both naphthalene derivatives and butanol. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJINNHJBJOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)
![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)

![5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2799854.png)



![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2799863.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2799865.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)

